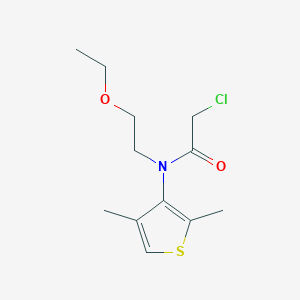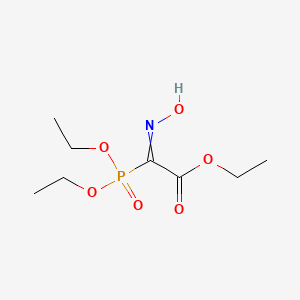![molecular formula C12H11N3O6 B14410785 2,2-Dimethyl-5-[(2-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione CAS No. 81077-42-1](/img/structure/B14410785.png)
2,2-Dimethyl-5-[(2-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-5-[(2-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione is an organic compound with a complex structure that includes a dioxane ring and a nitrophenyl hydrazone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-[(2-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione typically involves the reaction of Meldrum’s acid with 2-nitrophenylhydrazine. The reaction is carried out under acidic conditions, often using acetic acid as a solvent. The process involves the formation of a hydrazone linkage between the Meldrum’s acid and the 2-nitrophenylhydrazine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-5-[(2-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group would yield nitro derivatives, while reduction would yield amino derivatives .
Applications De Recherche Scientifique
2,2-Dimethyl-5-[(2-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and related compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-5-[(2-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The hydrazone moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The nitrophenyl group can also participate in redox reactions, affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimedone: Another diketone compound with similar reactivity but different structural features.
Barbituric Acid: Shares some chemical properties but has a different core structure.
Uniqueness
This compound is unique due to the presence of both the dioxane ring and the nitrophenyl hydrazone moiety.
Propriétés
Numéro CAS |
81077-42-1 |
|---|---|
Formule moléculaire |
C12H11N3O6 |
Poids moléculaire |
293.23 g/mol |
Nom IUPAC |
2,2-dimethyl-5-[(2-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C12H11N3O6/c1-12(2)20-10(16)9(11(17)21-12)14-13-7-5-3-4-6-8(7)15(18)19/h3-6,13H,1-2H3 |
Clé InChI |
BQAKHHRVYRJWIC-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC(=O)C(=NNC2=CC=CC=C2[N+](=O)[O-])C(=O)O1)C |
Solubilité |
25 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dichloro-1-[1-(4-fluorophenyl)ethenyl]benzene](/img/structure/B14410706.png)
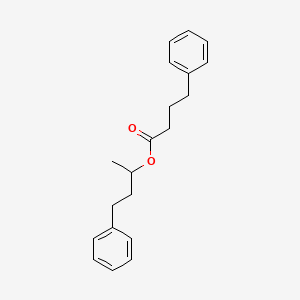

![5-{[(Oxan-2-yl)oxy]methyl}-2H-1,3-benzodioxole](/img/structure/B14410720.png)
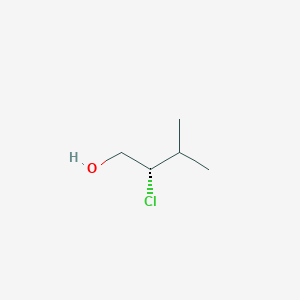
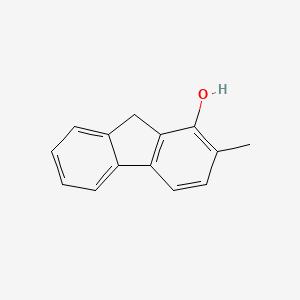
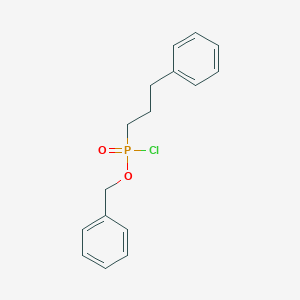
![[4-(2-Chloroethyl)phenyl]carbonohydrazonoyl dicyanide](/img/structure/B14410735.png)
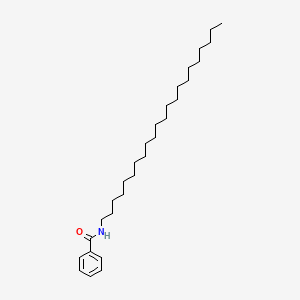
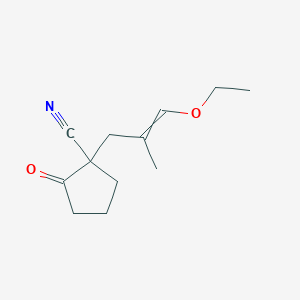
![N-[2-Amino-1-(2,4-dimethylphenyl)ethylidene]hydroxylamine](/img/structure/B14410777.png)
![2-[(E)-N-ethoxy-C-ethylcarbonimidoyl]-3-hydroxy-5-pyridin-3-ylcyclohex-2-en-1-one](/img/structure/B14410794.png)
